(1-Ethyl-4-piperidinyl)acetic acid hydrate
CAS No.: 1262774-36-6
Cat. No.: VC3379343
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1262774-36-6 |
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Molecular Formula | C9H19NO3 |
Molecular Weight | 189.25 g/mol |
IUPAC Name | 2-(1-ethylpiperidin-4-yl)acetic acid;hydrate |
Standard InChI | InChI=1S/C9H17NO2.H2O/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2 |
Standard InChI Key | CMVKHEHORBNOEG-UHFFFAOYSA-N |
SMILES | CCN1CCC(CC1)CC(=O)O.O |
Canonical SMILES | CCN1CCC(CC1)CC(=O)O.O |
Introduction
Synthesis and Preparation
The synthesis of (1-Ethyl-4-piperidinyl)acetic acid hydrate typically involves multiple chemical steps, with various potential routes depending on starting materials and desired purity. One common synthetic approach involves the alkylation of a 4-piperidinylacetic acid derivative with an ethylating agent.
Common Synthetic Routes
A typical synthesis pathway may involve the following generalized steps:
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Preparation of a suitable 4-piperidinylacetic acid precursor
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Protection of the carboxylic acid group if necessary
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N-alkylation with an ethylating agent (commonly ethyl bromide or ethyl iodide)
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Deprotection of the carboxylic acid group
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Crystallization to obtain the hydrated form
The alkylation step is crucial in introducing the ethyl group onto the nitrogen atom of the piperidine ring. This reaction typically employs an appropriate base to facilitate the nucleophilic substitution. The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the final product.
Alternative synthetic approaches may start from differently substituted piperidines or may involve different sequences of functional group manipulations. The specific route chosen often depends on the availability of starting materials, desired scale, and purity requirements.
The final step to obtain the hydrate form typically involves crystallization under controlled conditions that allow for the incorporation of water molecules into the crystal lattice. This step is critical for obtaining the compound in its specified hydrated form rather than the anhydrous version .
Research Applications and Findings
(1-Ethyl-4-piperidinyl)acetic acid hydrate and related derivatives have garnered significant interest in pharmaceutical research due to the diverse pharmacological activities associated with piperidine-containing compounds.
Pharmaceutical Research
Piperidine derivatives like (1-Ethyl-4-piperidinyl)acetic acid hydrate are of particular interest in medicinal chemistry for several reasons. The piperidine ring is a common structural motif found in many bioactive compounds and approved drugs. This heterocyclic structure can serve as a scaffold for developing compounds with varied pharmacological properties.
The specific positioning of functional groups in (1-Ethyl-4-piperidinyl)acetic acid hydrate creates a molecular architecture that can potentially interact with various biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in hydrogen bonding as both a donor and acceptor. These properties make the compound suitable for investigating structure-activity relationships in drug discovery programs.
Research into similar piperidine derivatives has shown potential applications in developing analgesics, as evidenced by the patent information discussing N-(4-piperidinyl)-N-phenylamides with analgesic activity . While this particular patent focuses on different substitution patterns, it highlights the pharmaceutical relevance of compounds containing the piperidine ring system.
Chemical Building Block Applications
Beyond its direct pharmaceutical applications, (1-Ethyl-4-piperidinyl)acetic acid hydrate serves as a valuable chemical building block for the synthesis of more complex molecules. The presence of both the amine and carboxylic acid functionalities provides multiple reactive sites for further chemical modification, allowing chemists to construct more complex molecular architectures.
The compound's well-defined stereochemistry around the piperidine ring can also be leveraged in stereoselective syntheses, making it valuable in the preparation of stereochemically pure compounds, which is particularly important in pharmaceutical development where stereochemistry can significantly impact biological activity.
Hazard Type | Classification | Hazard Statement |
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Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound poses moderate health hazards and requires appropriate safety measures during handling and storage .
Analytical Methods
Characterization and analysis of (1-Ethyl-4-piperidinyl)acetic acid hydrate are crucial for confirming its identity, purity, and hydration state. Various analytical techniques are commonly employed for this purpose.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structure elucidation of this compound. Both 1H and 13C NMR can provide detailed information about the carbon and hydrogen environment within the molecule. The piperidine ring protons typically show characteristic splitting patterns, while the ethyl group and acetic acid moiety have distinctive chemical shifts .
Infrared (IR) spectroscopy can confirm the presence of key functional groups, including the carboxylic acid (typically showing strong C=O stretching around 1700-1725 cm-1) and the C-N bonds of the piperidine ring. The hydrate form may also show characteristic OH stretching bands associated with the water molecules .
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can be used to verify the structure. The molecular ion peak should correspond to the anhydrous form (M+ at m/z 171), with characteristic fragmentation patterns involving loss of the ethyl group or cleavage of the piperidine ring .
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of (1-Ethyl-4-piperidinyl)acetic acid hydrate. Reverse-phase HPLC with UV detection can separate the compound from potential synthetic impurities or degradation products .
Thin-Layer Chromatography (TLC) provides a rapid method for monitoring reaction progress during synthesis and can also be used for initial purity assessments. Various solvent systems can be optimized for proper separation and visualization.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable techniques for characterizing the hydrate form of the compound. These methods can determine the water content, thermal stability, and phase transitions. For a hydrate, TGA typically shows a characteristic weight loss corresponding to the release of water molecules at temperatures below the decomposition of the parent compound .
X-ray crystallography provides definitive information about the three-dimensional structure of the compound in its crystalline state, including the arrangement of water molecules within the crystal lattice. This technique can confirm the exact nature of the hydrate (monohydrate, dihydrate, etc.) and provide precise bond lengths, angles, and packing arrangements .
Structure-Activity Relationships
The structural features of (1-Ethyl-4-piperidinyl)acetic acid hydrate contribute significantly to its chemical behavior and potential biological activities. Understanding these structure-activity relationships is essential for rationalizing its properties and predicting possible interactions with biological systems.
The piperidine ring provides a semi-rigid scaffold that positions the functional groups in specific three-dimensional orientations. The nitrogen atom at position 1 contributes to the compound's basicity, while the ethyl substituent on this nitrogen affects its steric properties and lipophilicity. The acetic acid moiety at position 4 introduces an acidic functional group that can engage in hydrogen bonding and ionic interactions .
Comparison with structurally related compounds can provide insights into how specific structural modifications affect physical properties and biological activities. For instance, the related compound (4-ethyl-1-piperazinyl)acetic acid hydrate (CAS: 1609404-01-4) differs by having an additional nitrogen atom in the ring, creating a piperazine rather than a piperidine structure . This structural difference would significantly alter the compound's basicity, hydrogen bonding capabilities, and potentially its biological interactions.
Research on similar piperidine derivatives has shown that modifications to the substituents on the nitrogen atom or alterations to the acetic acid moiety can significantly impact biological activities. These structure-activity relationships are valuable guides for rational design of new compounds with desired properties .
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